[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine
Overview
Description
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is a complex organic compound that features a thiazole ring, a tetrahydropyran ring, and a methanamine group
Mechanism of Action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction . The presence of the phenyl and oxan groups in this compound could potentially influence its mode of action.
Biochemical Pathways
These include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . The presence of the phenyl and oxan groups in this compound could potentially influence its pharmacokinetic properties, including its bioavailability.
Result of Action
These include inducing or inhibiting cell proliferation, modulating oxidative stress, and affecting cell signaling pathways . The specific effects of this compound would depend on its exact targets, mode of action, and biochemical pathways affected.
Biochemical Analysis
Biochemical Properties
Thiazole compounds have been known to interact with various enzymes, proteins, and other biomolecules .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and enzyme functions .
Medicine
Its structural features enable it to bind to specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanol
- (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)amine
- (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)carboxylic acid
Uniqueness
Compared to similar compounds, [4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine stands out due to its methanamine group, which provides additional reactivity and potential for further functionalization. This unique feature enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMJENTBCOPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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